molecular formula C16H24N4O5S B8286585 3-Nitro-4-(1-(tetrahydro-2h-pyran-4-yl)piperidin-4-ylamino)benzenesulfonamide

3-Nitro-4-(1-(tetrahydro-2h-pyran-4-yl)piperidin-4-ylamino)benzenesulfonamide

Cat. No. B8286585
M. Wt: 384.5 g/mol
InChI Key: IQGOCVYJFKPTCD-UHFFFAOYSA-N
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Description

3-Nitro-4-(1-(tetrahydro-2h-pyran-4-yl)piperidin-4-ylamino)benzenesulfonamide is a useful research compound. Its molecular formula is C16H24N4O5S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-4-(1-(tetrahydro-2h-pyran-4-yl)piperidin-4-ylamino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(1-(tetrahydro-2h-pyran-4-yl)piperidin-4-ylamino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Nitro-4-(1-(tetrahydro-2h-pyran-4-yl)piperidin-4-ylamino)benzenesulfonamide

Molecular Formula

C16H24N4O5S

Molecular Weight

384.5 g/mol

IUPAC Name

3-nitro-4-[[1-(oxan-4-yl)piperidin-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C16H24N4O5S/c17-26(23,24)14-1-2-15(16(11-14)20(21)22)18-12-3-7-19(8-4-12)13-5-9-25-10-6-13/h1-2,11-13,18H,3-10H2,(H2,17,23,24)

InChI Key

IQGOCVYJFKPTCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 49B (22.12 g), water (43 mL), and triethylamine (43.6 mL) in 1,4-dioxane (300 mL) was stirred at room temperature until EXAMPLE 49B completely dissolved. The solution was then treated with 4-chloro-3-nitrobenzenesulfonamide (20.3 g), heated at 90° C. for 16 hours, cooled and concentrated. 10% Methanol in dichloromethane was added, and the solution was stirred vigorously at room temperature until a fine suspension existed and then the mixture was filtered.
Quantity
22.12 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
43.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of EXAMPLE 173B (22.12 g), water (43 mL), and triethylamine (43.6 mL) in 1,4-dioxane (300 mL) was stirred at room temperature until EXAMPLE 173B completely dissolved. The solution was then treated with 4-chloro-3-nitrobenzenesulfonamide, heated at 90° C. for 16 hours, cooled and concentrated. 10% methanol in dichloromethane was added, and the solution was stirred vigorously at room temperature until a fine suspension existed and the mixture was filtered.
Quantity
22.12 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
43.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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